Tert-butyl(6-iodohexyloxy)dimethylsilane
Overview
Description
Tert-butyl(6-iodohexyloxy)dimethylsilane: is an organosilicon compound that features a tert-butyl group, an iodohexyl chain, and a dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(6-iodohexyloxy)dimethylsilane typically involves the reaction of tert-butyl(6-chlorohexyloxy)dimethylsilane with sodium iodide in acetone. The reaction mixture is refluxed for about 10 hours to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl(6-iodohexyloxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include tert-butyl(6-azidohexyloxy)dimethylsilane, tert-butyl(6-thiocyanatohexyloxy)dimethylsilane, and various amine derivatives.
Oxidation Reactions: Oxidized products may include tert-butyl(6-iodohexyloxy)dimethylsilanol.
Reduction Reactions: Reduced products may include this compound derivatives with altered oxidation states.
Scientific Research Applications
Chemistry: Tert-butyl(6-iodohexyloxy)dimethylsilane is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through the introduction of the iodohexyl group. This modification can help in studying the structure and function of these biomolecules.
Medicine: Potential applications in medicine include the development of novel drug delivery systems. The iodohexyl group can be used to enhance the solubility and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which tert-butyl(6-iodohexyloxy)dimethylsilane exerts its effects depends on the specific application. In organic synthesis, the compound acts as a reagent that introduces the iodohexyl group into target molecules. The molecular targets and pathways involved vary based on the specific reactions and conditions used.
Comparison with Similar Compounds
Tert-butyl(6-chlorohexyloxy)dimethylsilane: This compound is a precursor in the synthesis of tert-butyl(6-iodohexyloxy)dimethylsilane.
Tert-butyl(6-bromohexyloxy)dimethylsilane: Similar to the iodo derivative, but with a bromine atom instead of iodine.
Tert-butyl(6-fluorohexyloxy)dimethylsilane: Contains a fluorine atom, offering different reactivity and properties.
Uniqueness: this compound is unique due to the presence of the iodine atom, which is a good leaving group in substitution reactions. This makes it particularly useful in organic synthesis for introducing the iodohexyl group into various molecules.
Properties
IUPAC Name |
tert-butyl-(6-iodohexoxy)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27IOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYCEVUYBCJLIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27IOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553523 | |
Record name | tert-Butyl[(6-iodohexyl)oxy]dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103483-32-5 | |
Record name | tert-Butyl[(6-iodohexyl)oxy]dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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